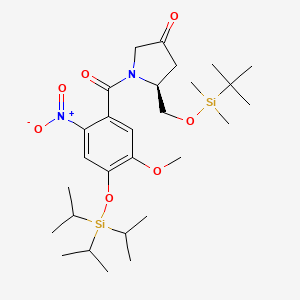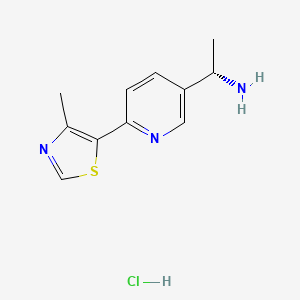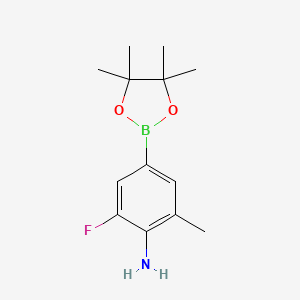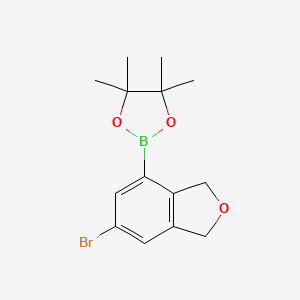![molecular formula C19H21NO2 B8262571 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B8262571.png)
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxazole ring fused with a phenyl group and a tert-butyl group attached to a phenol moiety. Its distinct structure makes it an interesting subject for research in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. This step often requires the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Tert-Butyl Group: The tert-butyl group is typically added via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Formation of the Phenol Moiety:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated heterocycles.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol involves its interaction with specific molecular targets. The oxazole ring and phenol moiety can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The compound may also interact with cellular membranes, affecting their fluidity and function.
類似化合物との比較
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the tert-butyl and phenol groups, resulting in different chemical properties.
4-Tert-butylphenol: Does not contain the oxazole ring, leading to distinct reactivity and applications.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups but lacks the oxazole ring, affecting its chemical behavior.
Uniqueness
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol is unique due to the combination of the oxazole ring, phenyl group, tert-butyl group, and phenol moiety. This combination imparts specific chemical reactivity and potential for diverse applications that are not observed in similar compounds.
特性
IUPAC Name |
2-tert-butyl-6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(2,3)15-11-7-10-14(17(15)21)18-20-16(12-22-18)13-8-5-4-6-9-13/h4-11,16,21H,12H2,1-3H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAUONZDMDPXFL-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C2=NC(CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1O)C2=N[C@H](CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8262542.png)





![(1S)-2'-[[Bis(1-methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B8262584.png)
